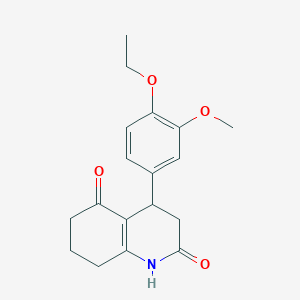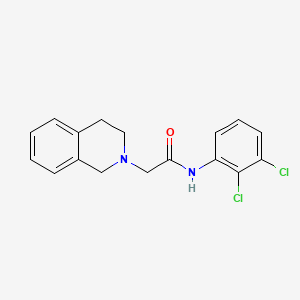
4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
説明
4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as DMQX, is a synthetic compound that belongs to the quinoline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been widely used in scientific research to understand the mechanisms of excitatory neurotransmission, synaptic plasticity, and neurodegenerative diseases.
作用機序
4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione acts as a competitive antagonist of the AMPA receptor subtype. It binds to the glutamate-binding site of the receptor, preventing the binding of glutamate and inhibiting the influx of calcium ions into the postsynaptic neuron. This inhibition of calcium influx leads to the suppression of excitatory neurotransmission, which is essential for learning and memory processes.
Biochemical and Physiological Effects
4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the AMPA receptor-mediated synaptic transmission, which is essential for learning and memory processes. 4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to reduce the excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, making it an ideal tool for studying the role of AMPA receptors in synaptic plasticity and neurodegenerative diseases. However, 4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has some limitations for lab experiments. It has a short half-life and requires frequent administration, which can be challenging for long-term experiments.
将来の方向性
4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several potential future directions for scientific research. It can be used to study the role of AMPA receptors in other neurological disorders such as epilepsy and stroke. 4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can also be used to develop new drugs that target the AMPA receptor subtype for the treatment of neurodegenerative diseases. Additionally, 4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can be used to study the effects of chronic exposure to AMPA receptor antagonists on synaptic plasticity and learning and memory processes.
科学的研究の応用
4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively used in scientific research to understand the mechanisms of excitatory neurotransmission and synaptic plasticity. It has been shown to block the AMPA receptor-mediated synaptic transmission, which is essential for learning and memory processes. 4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-(3-methoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(2)9-14-17(15(20)10-18)13(8-16(21)19-14)11-5-4-6-12(7-11)22-3/h4-7,13H,8-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADORTGRDBFJGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC(=CC=C3)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-methoxyethyl)thio]-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435302.png)

![N-cyclohexyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4435309.png)
![8-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4435313.png)



![2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435368.png)

![ethyl [(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4435380.png)

![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B4435390.png)
![N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435398.png)
![2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine](/img/structure/B4435400.png)